

Technical Deep Dive: Pyrazinamide-15N,d3 Stable Isotope Labeling Pattern

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Compound of Interest

Compound Name: Pyrazinamide-15N,d3

CAS No.: 1246817-81-1

Cat. No.: B564559

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Executive Summary & Scientific Rationale

In the high-precision bioanalysis of anti-tuberculosis pharmacokinetics, **Pyrazinamide-15N,d3** represents the "Gold Standard" Internal Standard (IS). While simple deuterated analogs (e.g., PZA-d3) are common, the dual-labeled

N,d

architecture provides a superior mass shift of +4 Da, effectively eliminating signal interference from the natural isotopic abundance of native Pyrazinamide (M+0, M+1, M+2) and mitigating "cross-talk" in high-sensitivity LC-MS/MS assays.

This guide deconstructs the structural logic, synthetic causality, and metabolic fate of this specific isotopologue, providing a self-validating protocol for its use in regulated drug development environments.

Chemical Architecture & Isotope Placement

To utilize this reagent effectively, one must understand the exact location of the heavy isotopes. The nomenclature "**Pyrazinamide-15N,d3**" typically refers to Pyrazine-d3-carboxamide-15N.

Structural Specification

- Parent Formula: C

H

N

O (MW: 123.11 g/mol)^[1]^[2]

- Labeled Formula: C

H

D

N

(

N)O (MW: ~127.14 g/mol)

- Mass: +4.02 Da

Label Positioning Logic

- Ring Deuteration (

): The three aromatic protons on the pyrazine ring (positions 3, 5, and 6) are replaced with Deuterium (

H).

- Purpose: Provides the bulk of the mass shift (+3 Da).
- Stability:^[3]^[4]^[5] Aromatic deuteriums on the electron-deficient pyrazine ring are highly stable and resistant to back-exchange in aqueous mobile phases.

- Amide Nitrogen (

N): The nitrogen atom within the carboxamide group (-CONH

) is replaced with Nitrogen-15.

- Purpose: Adds +1 Da to achieve the critical +4 Da threshold.

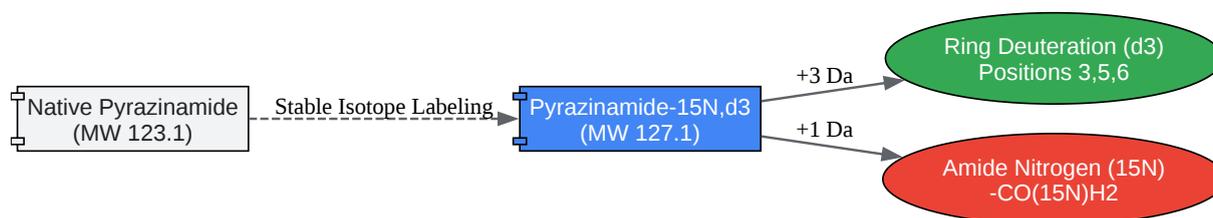
- Metabolic Marker:[6] This position is chemically distinct. Upon hydrolysis by the enzyme Pyrazinamidase (PncA), this label is lost as

NH

, making it a specific tracer for the intact prodrug only.

Visualization: Molecular Architecture

The following diagram illustrates the specific labeling pattern and the resulting mass shift.



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Figure 1: Structural modification logic for **Pyrazinamide-15N,d3**. Green indicates deuterium placement; Red indicates 15N placement.

Synthetic Route & Production Principles

Understanding the synthesis is crucial for troubleshooting impurities. The production of **Pyrazinamide-15N,d3** generally follows a convergent route ensuring high isotopic purity (>98%).

The "Amidation" Protocol

The most robust synthesis involves reacting a deuterated precursor with labeled ammonia.

- Precursor: Pyrazine-d3-carboxylic acid. (Derived from Pyrazine-d4 via oxidation or hydrolysis of a nitrile).
- Reagent:

N-Ammonium Chloride (

NH

Cl) or

N-Ammonia gas.

- Coupling: The acid is activated (e.g., via acid chloride or CDI coupling) and reacted with the labeled ammonia.

Reaction:

Validated Bioanalytical Workflow (LC-MS/MS)

This section details the utilization of **Pyrazinamide-15N,d3** as an Internal Standard. The protocol relies on the principle that the IS and analyte co-elute but are mass-differentiated.

Mass Transitions (MRM)

The fragmentation pattern of Pyrazinamide typically involves the loss of the carboxamide group (Neutral Loss of 44 Da for the IS).

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Loss Fragment	Rationale
Pyrazinamide (Native)	124.1 ()	81.1	-CONH (43 Da)	Detection of the pyrazine ring cation.
PZA-15N,d3 (IS)	128.1 ()	84.1	-CO NH (44 Da)	Ring retains (+3). Amide N (+1) is lost.

Note: The IS Product Ion is 84.1, not 85.1. This is because the

N label is located on the leaving amide group. The detected ring fragment only carries the deuterium labels.

Sample Preparation Protocol

- Matrix: Human Plasma / Serum.
- Method: Protein Precipitation (PPT).

Step-by-Step:

- Aliquot: Transfer 50 μ L of plasma sample into a clean tube.
- IS Spike: Add 20 μ L of **Pyrazinamide-15N,d3** Working Solution (e.g., 500 ng/mL in MeOH).
 - Why? Adding IS before precipitation compensates for extraction efficiency losses.
- Precipitation: Add 150 μ L of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
- Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
- Dilution: Transfer supernatant to an autosampler vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

Metabolic Fate & Mechanistic Limitations

A critical aspect of using "Amide-15N" labeled standards is understanding their limitations in metabolic flux studies. Pyrazinamide is a prodrug converted to the active Pyrazinoic Acid (POA).^{[7][8][9]}

The "Label Loss" Phenomenon

When PZA-15N,d3 is hydrolyzed by the enzyme Pyrazinamidase (PncA), the amide bond is cleaved.

- The Pyrazine Ring () becomes Pyrazinoic Acid ().
- The Amide Nitrogen ()

N) is released as Ammonia (

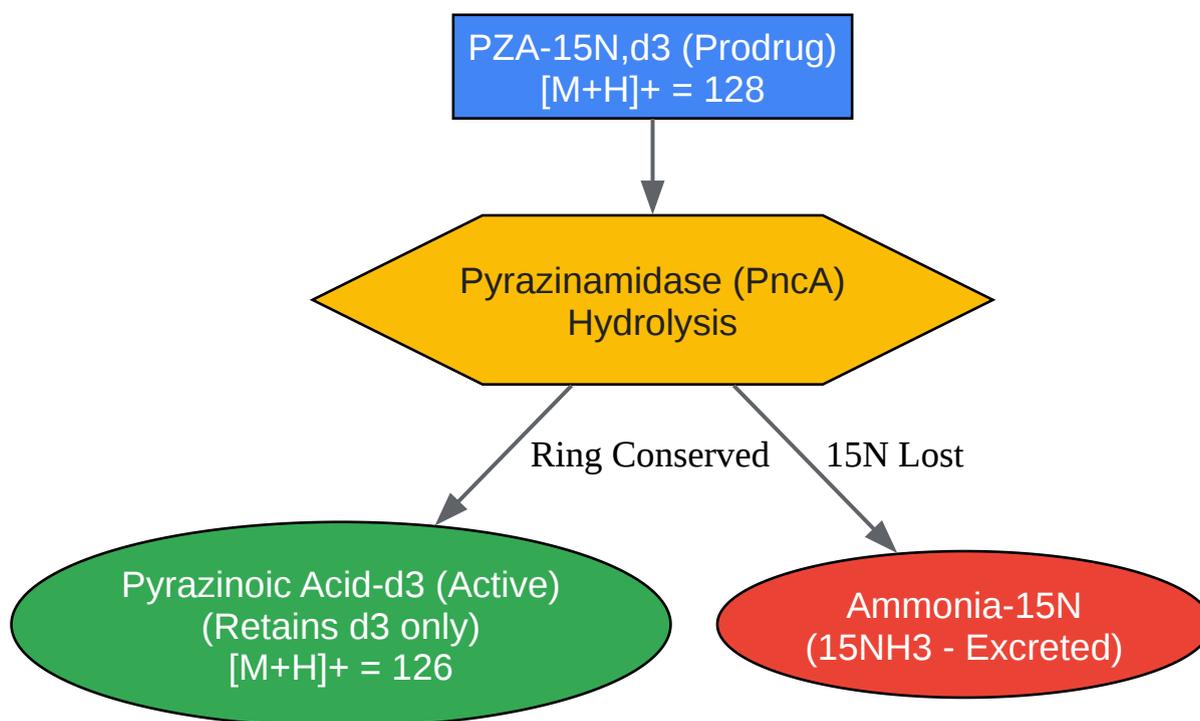
NH

).

Implication: You cannot use this specific IS to quantify Pyrazinoic Acid (POA). You must use a separate IS (e.g., Pyrazinoic Acid-d3) for the metabolite.

Pathway Visualization

The following diagram maps the flow of isotopes through the metabolic pathway.



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Figure 2: Metabolic fate of the isotopes. Note that the 15N label (Red) is cleaved off during activation, while the d3 label (Green implied) remains on the active drug.

Data Summary & Specifications

Parameter	Specification
Chemical Name	Pyrazine-d3-2-carboxamide-15N
CAS Number	1246817-81-1
Molecular Weight	127.14
Chemical Purity	98%
Isotopic Enrichment	99 atom % N; 98 atom % D
Solubility	Soluble in DMSO, Methanol, Water
Storage	-20°C, Hygroscopic (Store Desiccated)

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